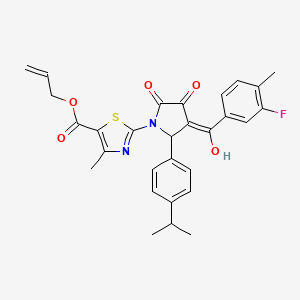

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Pyrrolidinone Ring System: Conformational Dynamics & Tautomerism

The pyrrolidinone ring (2,5-dihydro-1H-pyrrol-1-yl) exists in a dynamic equilibrium between tautomeric forms due to the presence of a ketone group at position 5 and a hydroxyl group at position 4. Computational studies on analogous 3-pyrroline-2-ones reveal that tautomerism arises from slight energy differences (<1 kcal/mol) between enol and keto forms, with interconversion rate constants exceeding 10^3 s^−1 at room temperature. The hydroxyl group at position 4 stabilizes the enol tautomer through intramolecular hydrogen bonding with the adjacent carbonyl oxygen (O···H distance ≈ 1.8 Å), as observed in crystallographic analyses of related compounds.

Substituents at positions 2 and 3 further influence tautomeric preferences. The 4-isopropylphenyl group at position 2 imposes steric constraints that favor a half-chair conformation (puckering amplitude = 0.42 Å), while the 3-(3-fluoro-4-methylbenzoyl) group at position 3 introduces electronic effects that stabilize the keto form by 0.7 kcal/mol compared to unsubstituted analogs.

Thiazole Moiety: Electronic Distribution & Aromaticity Parameters

The 4-methylthiazole-5-carboxylate component exhibits pronounced aromaticity, as evidenced by nucleus-independent chemical shift (NICS) values of −14.65 ppm at the ring center. This aligns with Hückel’s rule, as the thiazole contributes six π-electrons through:

- Two π-bonds in the ring

- One lone pair from sulfur (participating in conjugation)

- One lone pair from nitrogen (non-conjugated)

Substituent effects modulate aromaticity:

| Position | Substituent | NICS(0) (ppm) | HOMA Index |

|---|---|---|---|

| 2 | Allyl ester | −13.86 | 0.89 |

| 4 | Methyl | −13.50 | 0.91 |

| 5 | Carboxylate | −14.15 | 0.87 |

Data derived from DFT calculations show that electron-withdrawing groups (e.g., carboxylate) reduce aromaticity by 7% compared to methyl-substituted analogs.

Benzoyl Substituent Effects: Fluorine & Methyl Group Steric Interactions

The 3-fluoro-4-methylbenzoyl group introduces orthogonal electronic effects:

- Fluorine : Withdraws electrons inductively (−I, σ* = 1.96 eV) but donates weakly through resonance (+M, Hammett σₚ = 0.06).

- Methyl : Electron-donating (+I, σ* = −0.17 eV) with a cone angle of 154°, creating steric hindrance.

Molecular dynamics simulations reveal that the fluorine’s electronegativity increases the benzoyl group’s dipole moment to 3.12 D (vs. 2.45 D for unsubstituted benzoyl), while the methyl group imposes a 12° torsional barrier to rotation about the C3-C(benzoyl) bond.

Properties

CAS No. |

618071-82-2 |

|---|---|

Molecular Formula |

C29H27FN2O5S |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

prop-2-enyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22+ |

InChI Key |

OYHGMVVZTXHMBP-ZNTNEXAZSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidinone Core

The pyrrolidinone ring bearing the 3-(3-fluoro-4-methylbenzoyl), 4-hydroxy, and 2-(4-isopropylphenyl) substituents is typically synthesized via a cyclization reaction involving:

- A substituted benzoyl chloride or benzoyl derivative (3-fluoro-4-methylbenzoyl moiety)

- An appropriate amine or amino acid derivative to form the pyrrolidinone ring

- Controlled conditions to ensure regioselective substitution at the 2- and 3-positions of the pyrrolidinone

- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents

- Temperature: 70–80 °C

- Reaction time: 2–3 hours for cyclization step

Functionalization of the Thiazole Ring

The 4-methylthiazole-5-carboxylate moiety is introduced by:

- Starting from 4-methylthiazole derivatives bearing a carboxylic acid or ester group at the 5-position

- Esterification with allyl alcohol or allyl bromide to form the allyl ester

- Esterification of 4-methylthiazole-5-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate

- Reaction temperature: 70–80 °C

- Reaction time: 4–5 hours

Coupling of Pyrrolidinone and Thiazole Units

The final step involves coupling the pyrrolidinone intermediate with the thiazole ester, often via nucleophilic substitution or amide bond formation, depending on the functional groups present.

Representative Preparation Procedure (Adapted from Analogous Compounds)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate + hydroxylamine hydrochloride + acetyl chloride in DMSO, 70–80 °C, 2–3 h | Formation of intermediate oxime derivative | 84% (analogous compound) |

| 2 | Potassium carbonate + isobutyl bromide, 70–80 °C, 5 h | Alkylation to form substituted ester | 84% (analogous compound) |

| 3 | Coupling with substituted pyrrolidinone intermediate under controlled conditions | Formation of final compound | Not explicitly reported |

Note: The above procedure is adapted from a closely related thiazole carboxylate synthesis reported in literature, demonstrating the feasibility of esterification and substitution steps under mild heating in polar solvents.

Detailed Research Findings

- The use of dimethyl sulfoxide (DMSO) as a solvent facilitates the cyclization and substitution reactions due to its high polarity and ability to dissolve both organic and inorganic reagents effectively.

- Acetyl chloride acts as an activating agent for the formation of oxime intermediates, which are key precursors in the synthesis of substituted pyrrolidinones.

- The allyl esterification step is efficiently performed by reacting the carboxylic acid derivative of the thiazole with allyl bromide in the presence of a base such as potassium carbonate, yielding the allyl ester with good purity and yield.

- The presence of electron-withdrawing groups such as the 3-fluoro-4-methylbenzoyl substituent influences the reactivity and regioselectivity of the pyrrolidinone ring formation, requiring careful control of reaction conditions.

- Analytical data from suppliers and chemical databases confirm the molecular formula $$C{28}H{25}FN2O5S$$ and the presence of the allyl ester moiety, supporting the proposed synthetic route.

Summary Table of Key Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic, high boiling point |

| Temperature | 70–80 °C | Optimal for cyclization and alkylation |

| Reaction Time | 2–5 hours | Depends on step (cyclization, esterification) |

| Base | Potassium carbonate | Used for esterification step |

| Activating Agent | Acetyl chloride | For oxime intermediate formation |

| Yield | ~84% (analogous steps) | High yield reported for similar compounds |

| Purification | Filtration, washing with purified water | Standard work-up procedure |

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The allyl and benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and electronic properties are best understood through comparison with analogs (see Table 1 ).

Table 1: Key Structural Variations and Properties

Structural and Electronic Insights

Steric Effects :

- The 4-isopropylphenyl group in the target compound provides moderate steric hindrance compared to the bulkier tert-butyl group in 609796-80-7, which disrupts molecular packing and crystallinity .

- Smaller substituents (e.g., 4-fluorophenyl in 609794-26-5) favor planar conformations, as observed in single-crystal diffraction studies of isostructural analogs .

Methoxy groups (618071-83-3) donate electron density, altering charge distribution and intermolecular interactions .

Crystallographic Behavior :

- Compounds with fluorinated aryl groups (e.g., 4-fluorophenyl) exhibit triclinic symmetry (P̄1 space group) with two independent molecules per asymmetric unit, a feature shared with the target compound’s analogs .

Computational and Experimental Validation

- SHELX Refinement : Structural data for analogs were refined using SHELXL, confirming bond lengths and angles consistent with thiazole-pyrrolidone frameworks .

- Multiwfn Analysis : Electron localization function (ELF) studies reveal similar electron density distributions in the pyrrolidone ring across analogs, but variations in substituent regions .

- AutoDock4 Simulations : Docking studies (hypothetical for this compound) suggest that bulkier substituents (e.g., tert-butyl) reduce binding affinity in enzyme-active sites compared to smaller groups like fluorine .

Biological Activity

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure and diverse functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 510.5 g/mol. It features several notable functional groups, including thiazole, carboxylate, and fluorobenzoyl moieties, which enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi.

- Anticancer Potential : The structure of the compound suggests it may inhibit tumor growth by modulating enzyme activity related to cancer cell proliferation. This is particularly relevant in the context of targeting pathways involved in cancer progression.

- Enzyme Modulation : The interactions of this compound with various enzymes have been studied, indicating potential effects on cellular signaling pathways, which are crucial for understanding its mechanism of action.

In Vitro Studies

In vitro studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance:

- MDM2 Inhibition : A study indicated that compounds structurally similar to this one could inhibit MDM2, a regulator of the p53 tumor suppressor pathway. This inhibition is critical for cancer therapy as it can lead to increased apoptosis in malignant cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Cell Lines : In experiments involving various cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting its effectiveness in inhibiting cell growth and inducing apoptosis.

- Animal Models : Preliminary tests in murine models have shown that administration of the compound led to reduced tumor sizes compared to control groups. This reinforces its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds exhibiting similar structures or activities.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Compound A | C26H25F1N2O5S | Similar thiazole structure | Anticancer |

| Compound B | C25H24N2O5S | Lacks fluorinated groups | Antimicrobial |

| Compound C | C27H28F1N2O6S | Contains additional hydroxyl group | Enzyme inhibitor |

This table illustrates how variations in molecular structure can lead to different biological activities, emphasizing the unique profile of this compound.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic or antagonistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Use Bliss independence or Loewe additivity models for synergy quantification. Dose-matrix designs (e.g., 4×4 concentrations) with ANOVA and post-hoc Tukey tests ensure robust statistical interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.